![molecular formula C19H19ClN2O2 B2509727 4-{[3-(2-クロロエチル)-8-メトキシ-2-メチル-4-キノリル]アミノ}ベンゼノール CAS No. 860789-46-4](/img/structure/B2509727.png)
4-{[3-(2-クロロエチル)-8-メトキシ-2-メチル-4-キノリル]アミノ}ベンゼノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol is a complex organic compound with a unique structure that combines a quinoline moiety with a chlorinated ethyl group and a methoxy group
科学的研究の応用
4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential anticancer properties, given the presence of the chlorinated ethyl group, which is known to form DNA cross-links.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorinated Ethyl Group: The chlorinated ethyl group can be introduced via a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.
Coupling with Benzenol: The final step involves coupling the quinoline derivative with benzenol through an amination reaction, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the chlorinated ethyl group.
Substitution: The chlorinated ethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or dechlorinated products.
Substitution: Amino or thioether derivatives.
作用機序
The mechanism of action of 4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol involves its interaction with biological targets, such as enzymes or DNA. The chlorinated ethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication. The quinoline core can intercalate into DNA, further stabilizing these interactions and enhancing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with a related structure.
Mefloquine: Shares the quinoline core but with different substituents.
Uniqueness
4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol is unique due to the combination of its chlorinated ethyl group and methoxy group, which confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
IUPAC Name |
4-[[3-(2-chloroethyl)-8-methoxy-2-methylquinolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-15(10-11-20)18(22-13-6-8-14(23)9-7-13)16-4-3-5-17(24-2)19(16)21-12/h3-9,23H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKPNIHIHGUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC)NC3=CC=C(C=C3)O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
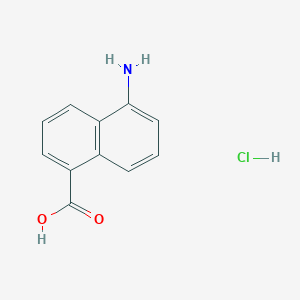
![methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2509647.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)

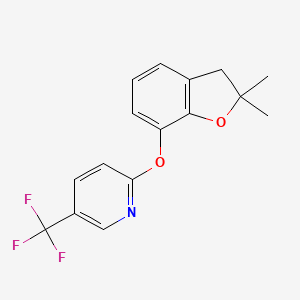

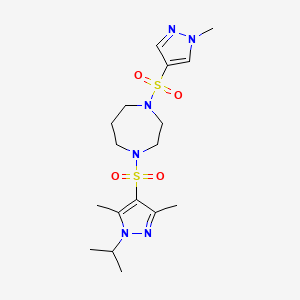

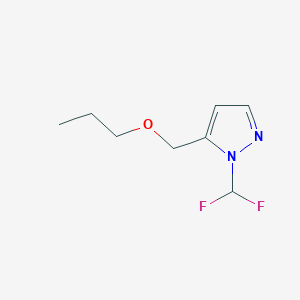

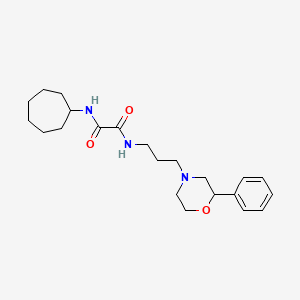
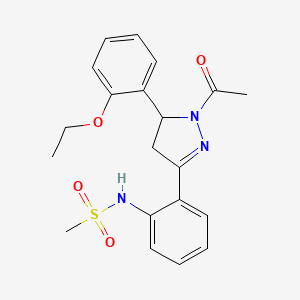
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B2509665.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2509667.png)
